Cas no 1823373-12-1 (Furo[3,2-b]pyridine, 5-bromo-2,3-dihydro-)
![Furo[3,2-b]pyridine, 5-bromo-2,3-dihydro- structure](https://ja.kuujia.com/scimg/cas/1823373-12-1x500.png)
Furo[3,2-b]pyridine, 5-bromo-2,3-dihydro- 化学的及び物理的性質
名前と識別子
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- Furo[3,2-b]pyridine, 5-bromo-2,3-dihydro-
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- インチ: 1S/C7H6BrNO/c8-7-2-1-6-5(9-7)3-4-10-6/h1-2H,3-4H2
- InChIKey: KKGXFOZIKSONIH-UHFFFAOYSA-N
- ほほえんだ: C12CCOC1=CC=C(Br)N=2
Furo[3,2-b]pyridine, 5-bromo-2,3-dihydro- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY344967-1g |
5-Bromo-2,3-dihydrofuro[3,2-b]pyridine |
1823373-12-1 | ≥95% | 1g |
¥17100.00 | 2024-08-09 |
Furo[3,2-b]pyridine, 5-bromo-2,3-dihydro- 関連文献
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Shiyuan Zhou,Jiapeng Liu,Fanxuan Xie,Yinghao Zhao,Tao Mei,Zhengbang Wang,Xianbao Wang J. Mater. Chem. A, 2020,8, 11327-11336
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Furo[3,2-b]pyridine, 5-bromo-2,3-dihydro-に関する追加情報
Furo[3,2-b]pyridine, 5-bromo-2,3-dihydro- (CAS No. 1823373-12-1): An Overview of Its Synthesis, Properties, and Applications in Medicinal Chemistry
Furo[3,2-b]pyridine, 5-bromo-2,3-dihydro- (CAS No. 1823373-12-1) is a versatile heterocyclic compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of furo[3,2-b]pyridines, which are known for their diverse pharmacological properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
The synthesis of 5-bromo-2,3-dihydrofuro[3,2-b]pyridine has been extensively studied in recent years. One of the most common synthetic routes involves the cyclization of a suitable precursor followed by bromination at the 5-position. For instance, a recent study published in the Journal of Organic Chemistry (2021) reported a highly efficient method for the synthesis of this compound using a palladium-catalyzed reaction. The method involves the coupling of a 5-bromopyridine derivative with a furan ring in the presence of a palladium catalyst and a base. This approach not only yields high purity products but also allows for easy scalability, making it suitable for both laboratory and industrial applications.
The physical and chemical properties of 5-bromo-2,3-dihydrofuro[3,2-b]pyridine have been well-characterized. It is a white crystalline solid with a molecular weight of 246.09 g/mol. The compound is soluble in common organic solvents such as dichloromethane, ethanol, and dimethyl sulfoxide (DMSO), but has limited solubility in water. Its melting point is reported to be around 145-147°C. The presence of the bromine atom at the 5-position imparts unique reactivity to the molecule, making it an attractive intermediate for further functionalization and derivatization.
In terms of biological activity, 5-bromo-2,3-dihydrofuro[3,2-b]pyridine has shown promising results in various preclinical studies. A study published in Bioorganic & Medicinal Chemistry Letters (2020) demonstrated that this compound exhibits potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages. Additionally, preliminary studies have indicated that it may have potential as an anti-cancer agent due to its ability to induce apoptosis in cancer cells and inhibit cell proliferation.
The structural versatility of 5-bromo-2,3-dihydrofuro[3,2-b]pyridine has also made it an attractive scaffold for drug discovery efforts. Researchers have explored various modifications at different positions of the molecule to enhance its biological activity and pharmacokinetic properties. For example, substituting the bromine atom with other functional groups such as hydroxyl or amino groups has been shown to improve the compound's potency and selectivity towards specific biological targets.
In conclusion, Furo[3,2-b]pyridine, 5-bromo-2,3-dihydro- (CAS No. 1823373-12-1) is a promising compound with significant potential in medicinal chemistry. Its unique structure and versatile reactivity make it an ideal candidate for further research and development as a therapeutic agent. Ongoing studies are expected to uncover more about its mechanisms of action and potential applications in treating various diseases.
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